2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene
Overview
Description
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene (2,6-Dibromo-DTT) is a bis-brominated derivative of thieno[3,2-b:2’,3’-d]thiophene (DTT). It has unique electronic properties due to its planar, conjugated, sulfur-rich, and highly thermally stable structure. It contains three annulated thiophene rings and is one of the six isomers of DTTs .
Synthesis Analysis
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is synthesized by reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF). Treatment of 2,6-dibromodithieno[3,2-b:2’,3’-d]thiophene with tetracyanoethylene oxide in 1,2-dibromoethane under reflux gives 2,6-bis(dicyanomethylene)-2,6-dihydrodithieno[3,2-b:2’,3’-d]thiophene as violet deep fine crystals .
Molecular Structure Analysis
The molecular formula of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is C8H2Br2S3 . The structure is planar and conjugated, which contributes to its unique electronic properties .
Chemical Reactions Analysis
Dithieno[3,2-b:2’,3’-d]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .
Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is 354.1 g/mol . It is a solid with a melting point of 165-169 °C .
Scientific Research Applications
Solar Cell Technology
One of the notable applications of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene is in the field of solar cell technology. Kwon et al. (2011) developed a synthesis process for this compound and used it to create a donor-acceptor dye for dye-sensitized solar cells (DSCs). The incorporation of this compound in a DSC demonstrated an energy conversion efficiency of 7.3% with promising photovoltaic performance metrics (Kwon et al., 2011).
Electronic Properties and Materials Science
Sánchez-Carrera et al. (2010) explored the electronic properties of a closely related compound, 2,6-diiododithieno[3,2-b:2',3'-d]thiophene, using a combination of experimental and theoretical approaches. Their research provides insight into the electronic structure of these compounds, which is crucial for applications in materials science and electronics (Sánchez-Carrera et al., 2010).
Organic Electronics
In the realm of organic electronics, Yui et al. (1989) synthesized novel electron acceptors, including derivatives of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene. These compounds exhibited high electrical conductivities and formed molecular complexes with various electron donors, indicating their potential in the field of conductive materials (Yui et al., 1989).
Polymer and Electropolymerization Research
Hergué et al. (2011) conducted research on 3,6-dialkoxy derivatives of thieno[3,2-b]thiophenes, synthesizing compounds through various pathways for use in electropolymerization. This research highlights the versatility of thienothiophene derivatives, including 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene, in polymer chemistry and potential applications in electronic devices (Hergué et al., 2011).
Organic Semiconductors and Thin-Film Transistors
Choi et al. (2021) synthesizedsolution-processable dithieno[3,2-b:2',3'-d]thiophene (DTT) derivatives, demonstrating their use as small molecular organic semiconductors for organic field-effect transistors (OFETs). These compounds showed good thermal stability and high charge carrier mobility, underscoring the potential of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene in the development of high-performance OFETs (Choi et al., 2021).
Electrochromic Applications
Research by Neo et al. (2013) focused on the synthesis of conjugated polymers using 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene. These polymers were used for electrochromic applications, demonstrating changes in color upon oxidation. The study highlights the potential use of such compounds in developing electrochromic devices, displays, and inks (Neo et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPZZGBROTDKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC3=C2SC(=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464223 | |
Record name | 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
CAS RN |
67061-69-2 | |
Record name | 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIBROMODITHIENO[3,2-B:2',3'-D]THIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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